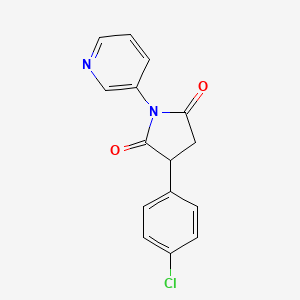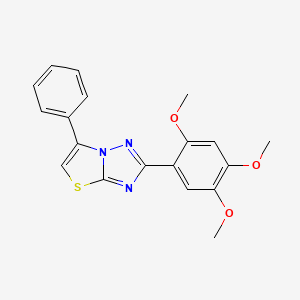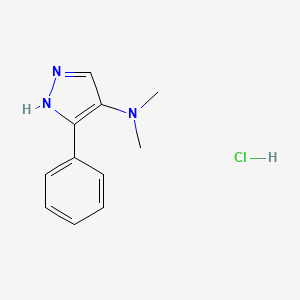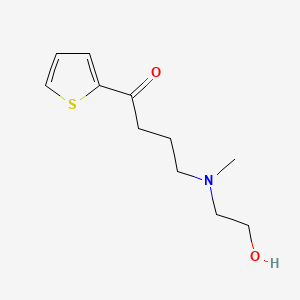![molecular formula C25H40N2O8S B15186369 3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 120465-61-4](/img/structure/B15186369.png)
3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps, including the formation of the bicyclic core, the introduction of the butyl and dimethyl groups, and the attachment of the phenylethylsulfonyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials, catalysts, or other industrial products.
Mecanismo De Acción
The mechanism by which 3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid exerts its effects depends on its interactions with molecular targets and pathways. These interactions can involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action would require detailed studies to elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane: This compound lacks the (2R,3R)-2,3-dihydroxybutanedioic acid moiety, making it less complex.
9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane: This compound lacks the butyl group, which may affect its chemical properties and reactivity.
3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound lacks the phenylethylsulfonyl group, which could influence its interactions with other molecules.
Uniqueness
The uniqueness of 3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid lies in its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. The combination of the bicyclic core, butyl and dimethyl groups, phenylethylsulfonyl group, and (2R,3R)-2,3-dihydroxybutanedioic acid moiety makes it a versatile compound for various scientific and industrial purposes.
Propiedades
Número CAS |
120465-61-4 |
|---|---|
Fórmula molecular |
C25H40N2O8S |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H34N2O2S.C4H6O6/c1-4-5-12-22-14-19-16-23(17-20(15-22)21(19,2)3)26(24,25)13-11-18-9-7-6-8-10-18;5-1(3(7)8)2(6)4(9)10/h6-10,19-20H,4-5,11-17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
MKWICSIGVVIZDO-LREBCSMRSA-N |
SMILES isomérico |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)CCC3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)CCC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


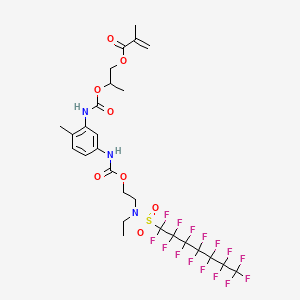
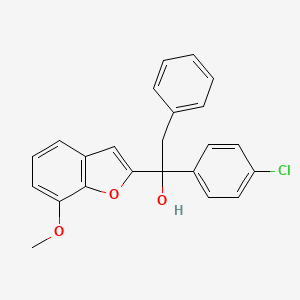
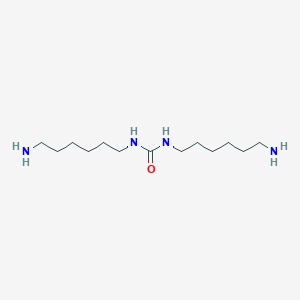
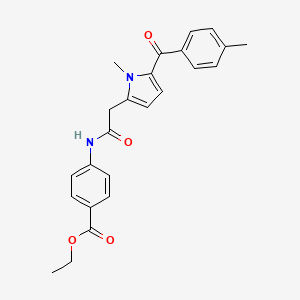
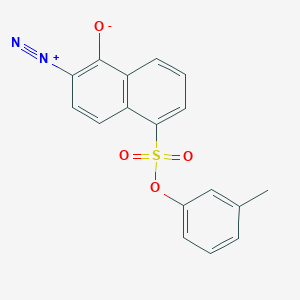
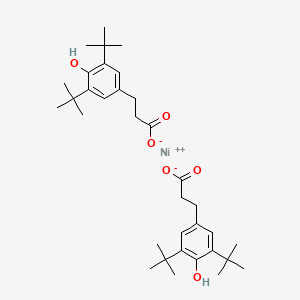
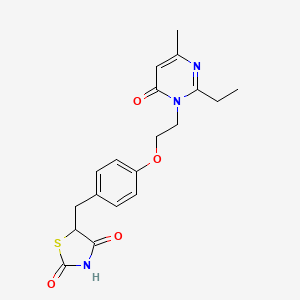

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
